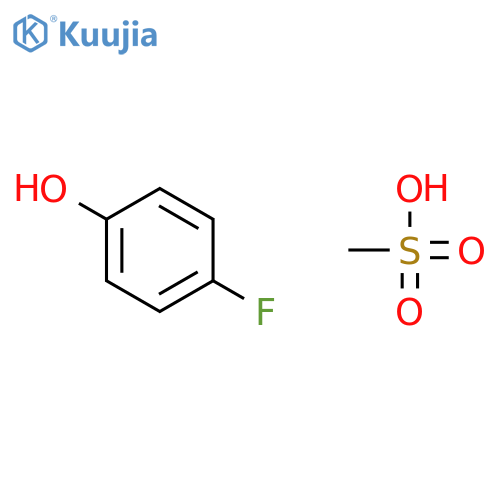

Cas no 72358-72-6 (4-Fluorophenyl methanesulfonate)

4-Fluorophenyl methanesulfonate 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-fluoro-, methanesulfonate

- methanesulfonic acid 4-fluorophenyl ester

- (4-fluorophenyl) methanesulfonate

- BS-29436

- SCHEMBL3736307

- CS-0455235

- 4-fluorophenyl methanesulfonate

- XCA35872

- 72358-72-6

- MFCD16036342

- 4-Fluorophenyl methanesulfonate

-

- インチ: InChI=1S/C7H7FO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3

- InChIKey: KERGNBBIBYFCRB-UHFFFAOYSA-N

- SMILES: CS(=O)(=O)OC1=CC=C(C=C1)F

計算された属性

- 精确分子量: 208.02057

- 同位素质量: 190.00999342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- PSA: 74.6

4-Fluorophenyl methanesulfonate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525902-1g |

4-Fluorophenyl methanesulfonate |

72358-72-6 | 98% | 1g |

¥6775.00 | 2024-05-02 | |

| TRC | F621573-50mg |

4-Fluorophenyl methanesulfonate |

72358-72-6 | 50mg |

$115.00 | 2023-05-18 | ||

| TRC | F621573-250mg |

4-Fluorophenyl methanesulfonate |

72358-72-6 | 250mg |

$299.00 | 2023-05-18 | ||

| A2B Chem LLC | AH22548-1g |

4-Fluorophenyl methanesulfonate |

72358-72-6 | 98% | 1g |

$548.00 | 2024-04-19 | |

| A2B Chem LLC | AH22548-5g |

4-Fluorophenyl methanesulfonate |

72358-72-6 | 98% | 5g |

$1881.00 | 2024-04-19 | |

| 1PlusChem | 1P00FI50-1g |

4-fluorophenyl methanesulfonate |

72358-72-6 | 98% | 1g |

$720.00 | 2025-02-27 | |

| TRC | F621573-25mg |

4-Fluorophenyl methanesulfonate |

72358-72-6 | 25mg |

$75.00 | 2023-05-18 | ||

| Apollo Scientific | PC907562-1g |

4-Fluorophenyl methanesulfonate |

72358-72-6 | 98% | 1g |

£610.00 | 2025-02-22 | |

| Apollo Scientific | PC907562-250mg |

4-Fluorophenyl methanesulfonate |

72358-72-6 | 98% | 250mg |

£240.00 | 2025-02-22 | |

| A2B Chem LLC | AH22548-250mg |

4-Fluorophenyl methanesulfonate |

72358-72-6 | 98% | 250mg |

$226.00 | 2024-04-19 |

4-Fluorophenyl methanesulfonate 関連文献

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

4-Fluorophenyl methanesulfonateに関する追加情報

Professional Introduction to 4-Fluorophenyl Methanesulfonate (CAS No. 72358-72-6)

The compound 4-Fluorophenyl methanesulfonate (CAS No. 72358-72-6) is a fluorinated aromatic sulfonate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and electronic properties, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a fluorine substituent on a phenyl ring linked to a methanesulfonate group, imparts specific reactivity and binding capabilities that make it invaluable in drug discovery and development.

In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The 4-Fluorophenyl methanesulfonate (CAS No. 72358-72-6) is no exception, as it has been employed in the synthesis of novel therapeutic agents targeting various diseases. The fluorine atom's electron-withdrawing effect and its ability to participate in hydrogen bonding interactions have made this compound a preferred choice for medicinal chemists seeking to optimize drug-like properties.

One of the most compelling applications of 4-Fluorophenyl methanesulfonate (CAS No. 72358-72-6) is in the development of small-molecule inhibitors for kinases and other enzyme targets. Kinases play a crucial role in many cellular processes, and their dysregulation is often associated with cancer and inflammatory diseases. By incorporating this fluorinated sulfonate moiety into kinase inhibitors, researchers have been able to achieve higher selectivity and potency. For instance, studies have shown that derivatives of this compound exhibit promising activity against mutant forms of the EGFR kinase, which is a key target in the treatment of non-small cell lung cancer.

The role of fluorine in modulating pharmacokinetic profiles cannot be overstated. The presence of a fluorine atom can significantly alter the lipophilicity and solubility of a molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This has led to the exploration of various fluorinated analogs of 4-Fluorophenyl methanesulfonate (CAS No. 72358-72-6) as potential drug candidates. Recent computational studies have highlighted the importance of fluorine substitution in optimizing binding affinities and reducing off-target effects.

Beyond its applications in oncology, 4-Fluorophenyl methanesulfonate (CAS No. 72358-72-6) has also found utility in the field of infectious diseases research. The growing threat of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents. Fluorinated sulfonates have been shown to possess broad-spectrum antimicrobial activity by interfering with essential bacterial processes such as DNA replication and metabolic pathways. Researchers are currently investigating derivatives of this compound as potential alternatives to traditional antibiotics.

The synthesis of 4-Fluorophenyl methanesulfonate (CAS No. 72358-72-6) involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling strategies, have been employed to streamline the process. These techniques not only improve efficiency but also allow for greater functional group tolerance, enabling the preparation of complex derivatives with tailored properties.

In conclusion, the compound 4-Fluorophenyl methanesulfonate (CAS No. 72358-72-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers developing innovative therapeutic agents. As our understanding of fluorine's role in medicinal chemistry continues to evolve, it is anticipated that derivatives of this compound will play an even more prominent role in addressing unmet medical needs across various therapeutic areas.

72358-72-6 (4-Fluorophenyl methanesulfonate) Related Products

- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)

- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)

- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)

- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)

- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)

- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)

- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)

- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)

- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)